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Kinesore

Microtubule cytoskeleton remodeling Phenotypic screening Kinesin-1 activation

Standard kinesin inhibitors block ATPase motor domains indiscriminately, while microtubule agents depolymerize tubulin. Neither recapitulates kinesin-1-specific cargo-mimetic activation. Kinesore solves this: • Targets KLC2 TPR domain (kinesin-1-exclusive) • Dual profile: inhibits KLC2-SKIP interaction + activates microtubule sliding (FRET: 15.77% → 4.04% at 50 μM) • No tubulin polymerization effect; phenotype reversible by 2-h washout • Validated in KIF5B KO HAP1 cells for specificity

Molecular Formula C20H16Br2N4O4
Molecular Weight 536.2 g/mol
Cat. No. B15604163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKinesore
Molecular FormulaC20H16Br2N4O4
Molecular Weight536.2 g/mol
Structural Identifiers
InChIInChI=1S/C20H16Br2N4O4/c1-11-6-14(12(2)25(11)15-4-3-5-16(9-15)26(29)30)10-23-24-20(28)13-7-17(21)19(27)18(22)8-13/h3-10,27H,1-2H3,(H,24,28)/b23-10+
InChIKeyDUGCMEGLYHBMAR-AUEPDCJTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kinesore (CAS 363571-83-9): A First-in-Class Kinesin-1 Cargo-Domain Modulator for Microtubule Network Research


Kinesore (3,5-dibromo-N′-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-4-hydroxybenzohydrazide) is a cell-permeable small molecule that targets the tetratricopeptide repeat (TPR) cargo-binding domain of kinesin light chain 2 (KLC2) rather than the conserved ATPase motor domain [1]. Unlike all other known small-molecule kinesin modulators, Kinesore simultaneously inhibits the interaction between KLC2 and the cargo adaptor SKIP while paradoxically activating kinesin-1's microtubule-organizing function, acting as a cargo-mimetic that relieves kinesin-1 autoinhibition [1]. This dual functional profile is unique within the kinesin modulator landscape and defines a mechanistically novel target for cytoskeletal manipulation [1].

Mechanism
Kinesin-1 cargo-domain modulator targeting TPR domain of KLC2
Functional profile
Cargo-mimetic that simultaneously inhibits KLC2-SKIP binding and activates microtubule-organizing function
Workflow context
Cell-permeable probe for kinesin-1-specific cytoskeletal remodeling studies

Why Kinesore Cannot Be Replaced by Conventional Kinesin Inhibitors or Microtubule-Targeting Agents


Conventional kinesin inhibitors (e.g., K858, SB-743921, Monastrol) target the highly conserved ATPase motor domain shared across the kinesin superfamily, resulting in broad-spectrum motor inhibition with limited functional selectivity [1][2]. Microtubule-targeting agents such as nocodazole, colchicine, and paclitaxel bind directly to tubulin, causing wholesale microtubule depolymerization or stabilization and thereby disrupting all microtubule-dependent processes indiscriminately [2]. Kinesore is fundamentally distinct: it targets the TPR cargo-recognition domain unique to kinesin-1, a domain not present in any other kinesin family member, making off-target activity against other kinesins highly improbable [1]. Critically, Kinesore does not directly affect tubulin polymerization kinetics in vitro, confirming it does not behave as a microtubule-targeting agent [1]. Substituting Kinesore with a motor domain ATPase inhibitor or a tubulin-binding agent would produce an entirely different cellular phenotype and would fail to recapitulate the cargo-mimetic activation of kinesin-1-dependent microtubule bundling and sliding that defines Kinesore's experimental utility [1][2]. The quantitative evidence below establishes precisely where Kinesore diverges from these alternatives.

Kinesore
Targets KLC2 TPR cargo domain
Enables kinesin-1-specific modulation without direct tubulin binding.
vs
Motor Inhibitors
Target conserved ATPase domain
Broad-spectrum motor inhibition may shift isoform-specific interpretation.
Kinesore
No direct effect on tubulin polymerization
Phenotype depends on intact microtubule network reorganization.
vs
Tubulin-Binding Agents
Indiscriminate depolymerization or stabilization
Phenotype arises from direct tubulin perturbation, not motor activation.

Kinesore Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data for Procurement Decisions


Cellular Phenotype: Kinesore Induces a Qualitatively Distinct Microtubule Network Reorganization Unmatched by Tubulin-Binding Agents

Kinesore induces a unique microtubule network reorganization into loops and bundles, a phenotype that is qualitatively distinct from the effects of direct tubulin-binding agents. In a direct head-to-head comparison, pretreatment of RBL-2H3 mast cells with 100 μM Kinesore for 30 min produced perinuclear accumulation of CD63+ granules with disrupted linear microtubule structures extending to the cell periphery, whereas 1 μM nocodazole (microtubule depolymerizer), 10 μM colchicine (depolymerizer), and 10 μM paclitaxel (stabilizer) each produced morphologically distinct microtubule phenotypes [1]. In HeLa cells treated with 50 μM Kinesore, the microtubule network is entirely reorganized into a series of loops and bundles, with lysosomes accumulating in a juxtanuclear position where relatively few microtubules remain — a phenotype the authors explicitly note does not closely resemble that of any known microtubule-targeting agent [2]. Penetrance at 50 μM reaches 95 ± 2.4% (n = 3, 200 cells total), becomes apparent at 25 μM, shows negligible effect at ≤12.5 μM, and is fully reversible upon 2-h washout [2].

Cellular Phenotype
Head-to-head
95 ± 2.4% penetrance of loop/bundle formation at 50 μM. Fully reversible upon 2-h washout.
Qualitatively distinct kinesin-1-dependent reorganization; unmatched by MTAs.
HeLa and RBL-2H3 cell context.
Microtubule cytoskeleton remodeling Phenotypic screening Kinesin-1 activation

Mechanism of Action: Kinesore Targets the Kinesin-1-Specific TPR Cargo-Binding Domain, Not the Conserved Motor Domain

Kinesore targets the tetratricopeptide repeat (TPR) domain of kinesin light chains (KLCs), a cargo-recognition domain unique to kinesin-1. This mechanism is fundamentally distinct from all conventional kinesin inhibitors, which target the highly conserved ATPase motor domain. In fluorescence polarization assays, Kinesore inhibited the interaction between TAMRA-labeled SKIP W-acidic peptide (SKIPWD) and autoinhibited KLC2TPR in a concentration-dependent manner [1]. In pull-down assays using purified recombinant GST-SKIP(1–310) and full-length HA-KLC2, Kinesore produced a 50% reduction in binding at 12.5 μM and eliminated any detectable binding at 25 μM [1]. The reported IC50 for KLC2-SKIP interaction inhibition is 101 μM with a Ki of 49 μM [2]. By contrast, K858 (a representative ATPase-domain inhibitor) inhibits Eg5 ATPase activity with an IC50 of 1.3 μM but shows no activity against conventional kinesin heavy chain even at 200 μM, and its motor-domain target is conserved across the kinesin superfamily, precluding kinesin-1-specific modulation . The authors explicitly note that kinesin-1 is the only kinesin family member employing a TPR domain–short linear motif cargo-recognition mechanism, making off-target activity of Kinesore against other kinesins highly unlikely [1].

Target Engagement
Cross-study
KLC2-SKIP IC50 = 101 μM, Ki = 49 μM. Eliminates binding at 25 μM in pull-down.
Supports TPR-domain binding, distinct from motor-domain ATPase inhibition.
In vitro fluorescence polarization and pull-down assays.
Kinesin-1 autoinhibition Cargo-adaptor inhibition KLC2 TPR domain

Functional Duality: Kinesore Uniquely Inhibits Cargo-Adaptor Binding While Activating Microtubule-Organizing Function

Kinesore is the only known compound that simultaneously inhibits kinesin-1 cargo-adaptor engagement while activating its microtubule-bundling and sliding functions — a functional duality not exhibited by any motor domain inhibitor or tubulin-binding agent. Using an in-cell KLC conformation FRET biosensor, the autoinhibited compact KLC conformation exhibited a FRET efficiency of 15.77 ± 0.76%. Coexpression of the activating cargo adaptor CSTN1 cytoplasmic domain reduced FRET to 5.82 ± 1.02%, reflecting the open, activated conformation [1]. Treatment of cells with 50 μM Kinesore caused a comparable reduction in FRET to 4.04 ± 0.49%, demonstrating that Kinesore induces the identical light-chain conformational switch as physiological activating cargoes [1]. This cargo-mimetic activation is functionally consequential: in an in vitro reconstituted system, Kinesore treatment of autoinhibited KinΔC motors (which contain full-length KLC2 and the KHC tail domain) restored their microtubule engagement and transport properties to levels identical to constitutively active K543 motors (which lack the autoinhibitory tail) [2]. No other kinesin modulator — whether an ATPase inhibitor (which universally suppresses motor function) or a tubulin-binding agent (which alters microtubule dynamics directly) — can recapitulate this cargo-mimetic activation.

Functional Duality
Cross-study
Reduces KLC FRET from 15.77% to 4.04%, comparable to physiological cargo CSTN1 (5.82%).
Cargo-mimetic activation of microtubule-organizing function while inhibiting cargo binding.
In-cell FRET biosensor and in vitro liposome transport assays.
Kinesin-1 activation Cargo-mimetic KLC conformational switch

Absence of Direct Tubulin Polymerization Effects Confirms Kinesore's Motor-Selective Mechanism Distinct from All Microtubule-Targeting Agents

Kinesore does not directly affect microtubule polymerization dynamics, formally excluding it from the microtubule-targeting agent (MTA) class. In in vitro tubulin polymerization assays, Kinesore did not significantly affect the kinetics of microtubule assembly, and microtubules polymerized in the presence of Kinesore were equally susceptible to cold-induced destabilization as control microtubules [1]. This directly contrasts with nocodazole (IC50 ~0.2–1 μM for microtubule depolymerization), colchicine (binds tubulin, inhibits polymerization at μM concentrations), and paclitaxel (stabilizes microtubules, suppresses dynamics at nM–μM concentrations), all of which exert their effects through direct tubulin binding [2]. Furthermore, treatment of Kinesore-treated cells with 10 μM nocodazole disrupted the Kinesore-induced microtubule loops and bundles, confirming that Kinesore's phenotype depends on intact microtubule polymer and is not a consequence of tubulin stabilization or protection from depolymerization [1]. The PLOS ONE 2022 study independently confirmed this mechanistic distinction: complete microtubule depolymerization with nocodazole or colchicine produced perinuclear granule accumulation similar in outcome to Kinesore treatment, but through a fundamentally different mechanism — direct tubulin depolymerization versus kinesin-1 motor activation [2].

Tubulin Polymerization
Head-to-head
No significant effect on assembly kinetics. Kinesore-induced loops disrupted by nocodazole.
Formally excludes MTA-class mechanism; phenotype requires intact microtubules.
In vitro polymerization and cold-depolymerization assays.
Tubulin polymerization Mechanism of action differentiation Off-target exclusion

Genetic Validation: Kinesore-Induced Microtubule Remodeling Requires KIF5B (Kinesin-1 Heavy Chain)

The dependence of Kinesore's cellular phenotype on kinesin-1 expression was formally demonstrated using CRISPR-mediated KIF5B knockout. In wild-type HAP1 cells (where KIF5B is the predominant KHC isotype at 61 transcripts per million), 50 μM Kinesore induced robust microtubule network remodeling and formation of extensive microtubule-rich projections [1]. This phenotype was strongly suppressed in KIF5B knockout HAP1 cells, confirming that microtubule remodeling induced by Kinesore is dependent upon the presence of kinesin-1 [1]. Independently, shRNA-mediated knockdown of KIF5B in RBL-2H3 mast cells produced perinuclear granule accumulation phenocopying Kinesore treatment (100 μM), further validating KIF5B as the relevant target [2]. This genetic dependence distinguishes Kinesore from tubulin-binding agents, whose effects are independent of kinesin-1 expression status, and from broad-spectrum ATPase inhibitors, which would affect multiple kinesin family members rather than showing selective KIF5B-dependence.

Genetic Validation
Reported
Phenotype strongly suppressed in KIF5B KO HAP1 cells and KIF5B shRNA knockdown RBL-2H3 cells.
Kinesin-1 (KIF5B)-dependent phenotype, supporting on-target cellular mechanism.
CRISPR KO and shRNA knockdown models.
KIF5B knockout Kinesin-1 dependence Genetic validation

Functional Selectivity Over the Kinesin Superfamily: TPR Domain Targeting Confers Kinesin-1 Exclusivity

Kinesin-1 is the only member of the kinesin superfamily that employs a TPR domain–short linear motif mechanism for cargo recognition coupled to autoregulation [1]. This structural uniqueness means that Kinesore, which engages the KLCTPR domain, is predicted to have no activity against any other kinesin family member. The authors explicitly state that this makes off-target activity of Kinesore against other kinesins highly unlikely [1]. This stands in stark contrast to ATP-competitive and allosteric motor domain inhibitors: for example, K858 inhibits Eg5 ATPase with IC50 = 1.3 μM but the Eg5 motor domain shares high sequence and structural homology with other kinesins, requiring extensive counter-screening to establish selectivity windows (K858 shows >150-fold selectivity for Eg5 over other kinesins but still requires verification against each family member) . Similarly, SB-743921 (KSP/Eg5 inhibitor, Ki = 0.1 nM) required explicit demonstration of lack of activity against MKLP1, Kin2, Kif1A, Kif15, KHC, Kif4, and CENP-E [2]. Kinesore's selectivity arises from a fundamentally different principle: target-domain exclusivity rather than affinity discrimination within a conserved domain.

Kinesin Superfamily Selectivity
Class-level
TPR-SLiM mechanism exclusive to kinesin-1. Other kinesins lack this domain architecture.
Structurally encoded selectivity may reduce off-target kinesin risk vs. motor domain inhibitors.
Based on phylogenetic domain analysis; requires empirical confirmation.
Kinesin family selectivity TPR domain exclusivity Chemical biology tool validation

Kinesore Application Scenarios: Evidence-Backed Research Use Cases for Procurement Planning


Dissecting the Mechanistic Coupling Between Kinesin-1 Cargo Transport and Microtubule Remodeling Functions

Kinesore is uniquely suited for experiments that require simultaneous blockade of kinesin-1 cargo-adaptor binding (KLC2-SKIP interaction) and activation of microtubule-organizing activity. The dual functional profile — inhibiting cargo adaptor engagement while inducing the KLC conformational switch (FRET reduction from 15.77 ± 0.76% to 4.04 ± 0.49% at 50 μM) — enables researchers to decouple kinesin-1's transport and microtubule-remodeling functions in living cells [1]. This is impossible with motor domain ATPase inhibitors (which globally suppress all kinesin-1 activities) or with microtubule-targeting agents (which introduce tubulin-dependent artifacts). The reversibility of the phenotype upon 2-h washout further enables pulse-chase experimental designs [1].

Validating Kinesin-1-Specific Phenotypes Without Off-Target Kinesin Family Confounds

The TPR domain target of Kinesore is exclusive to kinesin-1 within the kinesin superfamily, making Kinesore the tool compound of choice when experimental conclusions require clean attribution of phenotypes to kinesin-1 rather than to other kinesin family members [1]. This contrasts with ATP-competitive motor domain inhibitors (K858, SB-743921, Monastrol), which require extensive counter-screening panels to exclude activity against related kinesins, and whose selectivity windows must be empirically established for each experimental system [2]. The genetic validation of Kinesore's KIF5B-dependence — strong phenotype suppression in KIF5B knockout HAP1 cells — provides additional confidence for kinesin-1-specific experimental designs [1].

Studying Kinesin-1 Autoinhibition and Cargo-Dependent Activation Mechanisms in Reconstituted Systems

Kinesore's ability to overcome kinesin-1 autoinhibition and restore microtubule engagement of autoinhibited KinΔC motors to levels identical to constitutively active K543 motors has been validated in in vitro reconstituted liposome transport assays on 3D microtubule intersections [1]. This makes Kinesore a critical reagent for biochemical and biophysical studies of kinesin-1 autoregulation, where controlled manipulation of the autoinhibited-to-active conformational transition is required. No other small molecule can achieve this cargo-mimetic activation in a purified system, as ATPase inhibitors would suppress rather than restore motor activity, and tubulin-binding agents would alter the microtubule track itself [1][2].

Exocytosis and Vesicle Transport Studies Requiring Motor-Specific Rather Than Tubulin-Level Intervention

In mast cell degranulation studies, Kinesore (100 μM) significantly inhibited antigen-stimulated β-hexosaminidase release in both RBL-2H3 cells (p = 0.0104) and bone marrow-derived mast cells (p = 0.0088) [1]. While nocodazole and colchicine produced similar functional outcomes (perinuclear granule accumulation, reduced exocytosis), they did so through direct microtubule depolymerization, which also disrupts all other microtubule-dependent processes including cell division, migration, and organelle positioning [1]. Kinesore achieves comparable functional effects through kinesin-1-specific motor modulation without microtubule depolymerization, as confirmed by the continued presence of intact (though reorganized) microtubule networks and the absence of direct effects on tubulin polymerization [1][2]. This makes Kinesore the preferred tool for studies where preservation of overall microtubule integrity is required while selectively disrupting kinesin-1-dependent trafficking.

Application
Selection Property
Validation Focus
Decoupling kinesin-1 transport and remodeling
Dual cargo-inhibitory and motor-activating profile
KLC conformation and microtubule reorganization endpoints
Kinesin-1-specific phenotype validation
TPR-domain exclusivity over motor-domain inhibitors
KIF5B-dependence and counter-screening against Eg5/KIF11
Kinesin-1 autoinhibition studies
Cargo-mimetic relief of autoinhibition
In vitro reconstitution and motor-activity rescue assays
Motor-specific exocytosis and trafficking studies
No direct tubulin polymerization effects
Granule distribution and degranulation endpoints

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